5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid
Beschreibung
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylic acid , reflects its bifunctional heterocyclic architecture. The pyridine ring is substituted at the 5-position with a bromine atom, while the isoxazole ring bears a methyl group at the 3-position and a carboxylic acid at the 4-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₇BrN₂O₃ |
| Molecular weight | 283.08 g/mol |
| Canonical SMILES | CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br |
| InChIKey | LJPTWNZFJNDXOB-UHFFFAOYSA-N |
| X-ray crystallography data | Not publicly available (as of 2025) |
The bromine atom enhances electrophilicity, facilitating cross-coupling reactions, while the carboxylic acid group enables derivatization into esters or amides. Nuclear magnetic resonance (NMR) spectra reveal distinct signals: the pyridine proton at δ 8.5 ppm (doublet), isoxazole methyl at δ 2.4 ppm (singlet), and carboxylic acid proton at δ 13.1 ppm (broad). Infrared (IR) spectroscopy shows a carbonyl stretch at 1705 cm⁻¹ and C-Br vibration at 610 cm⁻¹.
Historical Development of Isoxazole-Pyridine Hybrid Compounds
The synthesis of isoxazole derivatives dates to Claisen’s 1903 oximation of propargylaldehyde acetal , which yielded the first isoxazole. However, the fusion of isoxazole with pyridine emerged later, driven by demand for bioactive heterocycles. Key milestones include:
- Early Cyclization Methods (1980s): Gewald et al. synthesized isoxazolo[4,5-b]pyridines via annulation of nitro-substituted pyridines, though yields were modest.
- Copper-Catalyzed Cycloadditions (2005): Hansen et al. developed regioselective [3+2] cycloadditions between nitrile oxides and alkynes, enabling scalable production of 3,5-disubstituted isoxazoles.
- Microwave-Assisted Synthesis (2017): Bulanov et al. achieved catalyst-free, one-pot syntheses of 5-substituted isoxazoles using α-acetylenic γ-hydroxyaldehydes, reducing reaction times from hours to minutes.
- Recent Advances (2020s): Pérez et al. utilized deep eutectic solvents for eco-friendly isoxazole-pyridine hybrid synthesis, emphasizing sustainability.
Modern techniques, such as continuous flow reactors , have optimized the synthesis of this compound, achieving >85% purity. These advancements underscore the compound’s role in drug discovery, particularly for kinase inhibitors and antimicrobial agents.
Eigenschaften
IUPAC Name |
5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(16-13-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPTWNZFJNDXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182241 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-70-7 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. The presence of the bromine atom in 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid enhances its interaction with biological targets, potentially leading to effective antimicrobial agents against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Studies suggest that compounds containing isoxazole rings can exhibit anti-inflammatory effects. This particular compound may serve as a lead structure for developing new anti-inflammatory drugs, especially in treating chronic inflammatory diseases .
Neuroprotective Effects
Recent investigations into isoxazole derivatives have shown promise in neuroprotection. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders like Alzheimer’s disease .
Agrochemical Applications
Pesticide Development
The unique structural characteristics of this compound position it well for use in developing novel pesticides. Its efficacy against specific pests can be enhanced through chemical modifications, making it a subject of interest for agrochemical research.
Herbicide Potential
Research into similar compounds has shown that they can inhibit plant growth by interfering with key metabolic pathways. This compound could potentially be developed into a selective herbicide, targeting specific weed species while minimizing harm to crops .
Material Science
Polymer Additives
In material science, the incorporation of isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The bromine substituent may also provide flame retardant characteristics, making it suitable for use in high-performance materials .
Nanotechnology Applications
The compound's unique properties allow for its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various metals could facilitate the creation of nanomaterials with tailored functionalities .
Case Studies and Research Findings
Wirkmechanismus
The mechanism by which 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Electronic Differences
The primary distinction between the target compound and its analogs lies in the substitution pattern:
- Pyridine vs. Phenyl Rings : Replacing the phenyl group in analogs like 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS 91182-60-4) with a pyridine ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity, hydrogen-bonding capacity) and acidity (pKa ~3.5–4.5 for pyridine vs. ~4.9 for phenyl derivatives) .
- Bromine Position : The 5-bromo substitution on pyridine (target compound) versus 3- or 4-bromo on phenyl (e.g., 5-(3-Bromo-phenyl)-isoxazole-4-carboxylic acid, CAS 887408-13-1) may influence steric interactions and binding affinity in biological targets.
Physicochemical Properties
Key Observations :
- The pyridine analog (target) has a lower molecular weight than phenyl derivatives due to reduced carbon content but higher polarity.
- Phenyl analogs are commercially available with purities ≥97% , whereas the target compound’s synthesis and purification require further optimization.
Pharmacological Potential
The pyridine moiety in the target compound could enhance binding to ATP pockets in kinases due to nitrogen’s lone-pair interactions .
Stability and Reactivity
- Acid Sensitivity : The carboxylic acid group in all analogs necessitates careful pH control during synthesis to avoid decarboxylation .
- Bromine Reactivity : Bromine at the 5-position on pyridine may undergo nucleophilic aromatic substitution more readily than para-bromo on phenyl rings due to pyridine’s electron-deficient nature .
Biologische Aktivität
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 283.08289 g/mol
- CAS Number : 1299607-70-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's brominated pyridine ring and isoxazole moiety are critical for its binding affinity and selectivity towards these targets .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma and melanoma, by inducing apoptosis and inhibiting cell proliferation .
Inhibition of Kinases
The compound has demonstrated inhibitory effects on key kinases involved in cancer progression, such as VEGFR-2 and CDK2. In vitro studies report IC values of approximately 1.46 µM for VEGFR-2 inhibition, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It acts as an inhibitor of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical mediators in inflammatory processes .
Study 1: Anticancer Efficacy
In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of this compound in a mouse model of human colorectal cancer. The compound was administered orally, resulting in a significant reduction in tumor size compared to the control group, showcasing its potential for oral bioavailability and efficacy against established tumors .
Study 2: Anti-inflammatory Activity
A study conducted by Thieme E-Journals explored the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes in vitro, leading to decreased production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases such as arthritis .
Data Table: Summary of Biological Activities
Vorbereitungsmethoden
Isoxazole Formation via Cycloaddition
Halogenation and Cross-Coupling
Acylation to Introduce Carboxylic Acid Functionality
Hydrolysis to Carboxylic Acid
| Conditions | Notes |
|---|---|
| Acidic or basic hydrolysis of esters | Converts esters to free carboxylic acid |
Alternative and Related Synthetic Approaches
Mo(CO)₆-Mediated Rearrangement
A notable method involves molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to access 4-oxo-1,4-dihydropyridine-3-carboxylates, demonstrating the versatility of isoxazole intermediates in heterocyclic synthesis.Reductive Ring Opening and Cyclization
Isoxazoles can undergo reductive ring opening under Mo(CO)₆/H₂O/MeCN conditions to form enamines that cyclize to pyridones, although this is more relevant for related pyridone derivatives than the target compound itself.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Cycloaddition to form isoxazole | N-hydroxyimidoyl chlorides + propargyl halides | 44–98 | Formation of isoxazole core |
| 2 | Cyanation and hydrolysis | Me₂C(OH)CN/(Me₂N)₂C=NH, acid hydrolysis | Not specified | Introduces nitrile then acid group |
| 3 | Iodination | NIS/TFA | Not specified | Prepares for cross-coupling |
| 4 | Suzuki coupling | Pd catalyst, base, 5-bromo-2-pyridinyl boronic acid | Not specified | Introduces 5-bromo-pyridin-2-yl group |
| 5 | Acylation | Acyl chlorides, NaH or propionic anhydride | 44–98 | Introduces carboxylic acid function |
| 6 | Hydrolysis | Acidic or basic conditions | Quantitative | Converts esters to free acid |
Q & A
Q. What are the key synthetic methodologies for preparing 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid?
The compound is synthesized via a multi-step route involving heterocyclic coupling and functional group transformations. A common approach involves reacting 5-amino-3-methylisoxazole-4-carbonyl chloride with aminomalononitrile tosylate (AMNT) in 1-methyl-2-pyrrolidinone (NMP) to form the isoxazole-pyridine core. Subsequent bromination at the pyridine ring using bromine or brominating agents under controlled conditions ensures regioselectivity .
Example Protocol :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | AMNT, NMP, RT | Oxazole-4-carbonitrile | 75% |
| 2 | Triethyl orthoacetate, reflux | Ethyl imidate derivative | 68% |
| 3 | Br₂, DCM, 0°C | Final brominated product | 82% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the pyridine and isoxazole ring systems, with the bromine atom causing distinct deshielding (e.g., pyridine C-5 at δ ~150 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (M.W. ~311.1 g/mol) and isotopic pattern from bromine () .
- IR : Stretching frequencies for carboxylic acid (1700–1720 cm) and isoxazole C-O (1250–1300 cm) are diagnostic .
Q. How does the isoxazole ring influence the compound’s stability in aqueous environments?
The isoxazole ring enhances hydrolytic stability compared to simpler heterocycles due to its electron-deficient nature. However, under strongly acidic (pH < 2) or basic (pH > 10) conditions, ring-opening may occur, necessitating storage at neutral pH and low temperature (2–8°C) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during bromination?
Bromination at the pyridine C-5 position is favored due to electron-withdrawing effects from the adjacent isoxazole ring, which directs electrophilic substitution. Competing bromination at C-3 or C-4 can occur if steric hindrance from the methyl group is inadequately controlled, requiring precise temperature modulation (0–5°C) and stoichiometric Br₂ .
Q. How do structural analogs compare in biological activity?
Substituting the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) alters bioactivity:
- Bromine : Enhances lipophilicity (logP ~2.5), improving membrane permeability .
- Chlorine : Reduces metabolic stability due to stronger C-Cl bond resistance to oxidative cleavage .
- Methoxy groups : Increase solubility but decrease target binding affinity (IC₅₀ shifts from 0.5 μM to 2.1 μM) .
Q. What strategies resolve isomerization during synthesis?
Intermediate ethyl imidate derivatives (e.g., compound 4 in Scheme 1 of ) exhibit Z/E isomerism. Chromatographic separation (silica gel, hexane/EtOAc) or chiral catalysts (e.g., BINOL-derived ligands) can achieve enantiomeric purity. Dynamic kinetic resolution under basic conditions (pH 9–10) has shown >90% enantiomeric excess .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (250–270°C)?
Discrepancies arise from polymorphic forms or residual solvents. X-ray crystallography (e.g., ) confirms the stable monoclinic polymorph (mp 268°C), while solvated forms (e.g., with DMSO) melt at lower temperatures. Purity assessments via HPLC (≥98%) are critical for reproducibility .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry to minimize isomerization by reducing reaction time .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under storage conditions .
- Bioactivity Screening : Pair computational docking (e.g., AutoDock Vina) with in vitro assays to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
